molecular formula C15H21NO2S B5631498 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide

2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide

Cat. No. B5631498
M. Wt: 279.4 g/mol
InChI Key: WHZXECRZNJDUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide is a chemical compound that is widely used in scientific research. It is a member of the thioamide family of compounds, which have been shown to have a range of interesting biological properties. In

Mechanism of Action

The mechanism of action of 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, including histone deacetylases and proteasomes. These enzymes play important roles in regulating gene expression and protein degradation, respectively, and their inhibition by 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide may have therapeutic potential.
Biochemical and Physiological Effects:
2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of disease. It has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal models, and to have few side effects. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another area of interest is its mechanism of action, and how it interacts with other enzymes and proteins in the body. Finally, there is potential for the development of new thioamide compounds based on the structure of 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide, which may have even greater therapeutic potential.

Synthesis Methods

The synthesis of 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of cyclohexylamine with thionyl chloride to form cyclohexyl isothiocyanate. This is then reacted with 4-methoxyaniline to form the corresponding thiourea. Finally, the thiourea is reacted with acetic anhydride to form 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide.

Scientific Research Applications

2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide has been shown to have a range of interesting biological properties. It has been used in scientific research to investigate its potential as a therapeutic agent for a range of diseases, including cancer, inflammation, and neurological disorders. It has also been used to study the mechanism of action of other compounds, as well as to explore the biochemical and physiological effects of thioamide compounds.

properties

IUPAC Name

2-cyclohexylsulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-18-13-9-7-12(8-10-13)16-15(17)11-19-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZXECRZNJDUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexylsulfanyl-N-(4-methoxyphenyl)acetamide

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